4-[(1-Isocyanocyclopropyl)sulfonyl]toluene
Description
4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is an organosulfur compound featuring a toluene backbone substituted with a sulfonyl group linked to a 1-isocyanocyclopropyl moiety. Its unique structure combines the stability of the sulfonyl group with the high reactivity of the isocyano functionality, distinguishing it from conventional aromatic sulfonates or nitriles.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(1-isocyanocyclopropyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H11NO2S/c1-9-3-5-10(6-4-9)15(13,14)11(12-2)7-8-11/h3-6H,7-8H2,1H3 |
InChI Key |
BOMIJCVZAIXUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CC2)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene typically involves the reaction of toluene derivatives with isocyanocyclopropane under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
4-[(1-Isocyanocyclopropyl)sulfonyl]toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanocyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-[(1-Isocyanocyclopropyl)sulfonyl]toluene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene involves its interaction with molecular targets through its isocyanocyclopropyl and sulfonyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s reactivity allows it to form covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Structural Differences :
- 4-Cyanobenzoic Acid Methyl Ester (CAS 1129-35-7) contains a cyano group (-CN) and an ester (-COOCH₃) on the benzene ring , whereas 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene replaces these with a sulfonyl (-SO₂-) and isocyanocyclopropyl (-N≡C-cyclopropyl) group.
- The cyano group in 4-cyanobenzoic acid derivatives is chemically stable but less reactive than the isocyano group in the target compound, which is prone to cycloaddition or nucleophilic attack.
Sulfonyl-Containing Ionic Liquids
Structural Comparison :
- Ionic liquids such as TSI-L1 (1-(diphenylphosphoryl)-propyl-3-propyl-imidazolium bis(trifluoromethylsulfonyl)imide) feature sulfonyl groups as part of anionic moieties (e.g., bis(trifluoromethylsulfonyl)imide) . These are ionic salts, whereas 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is a neutral organic molecule.
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The isocyano group in 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene offers unique reactivity for cycloaddition or metal coordination, unlike the inert cyano group in 4-cyanobenzoic acid derivatives.
- Safety Challenges: Both compounds require careful handling, but the target compound’s isocyano group may demand additional precautions compared to the cyano analogs .
- Synthetic Trade-offs: While 4-cyanobenzoic acid methyl ester benefits from scalable, eco-friendly synthesis , the target compound’s synthesis likely involves specialized reagents, limiting industrial adoption.
Biological Activity
4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is an organic compound characterized by a sulfonyl group attached to a toluene ring, along with an isocyanocyclopropyl substituent. This structural arrangement suggests significant potential for biological activity, particularly in medicinal chemistry. The compound's unique functional groups may impart various biological properties, including antimicrobial and anticancer activities.
The molecular formula of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is C10H11N2O2S, with a molecular weight of approximately 225.27 g/mol. Its structure features:
- Sulfonamide linkage : Known for diverse chemical reactivity.
- Isocyanocyclopropyl group : Suggests potential applications in drug development.
The biological activity of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, potentially leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation, contributing to cytotoxic effects against tumor cells.
Biological Activity Studies
Research on the biological activity of this compound has focused on its interaction with various biological targets. Here are some notable findings:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar sulfonamide structures exhibit antibacterial properties. The sulfonamide functional group may enhance the compound's ability to inhibit bacterial growth.
- Anticancer Potential : Investigations have shown that derivatives of sulfonamides can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for tumor growth and survival.
Comparative Analysis
To better understand the unique properties of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylbenzenesulfonamide | Toluene ring with a methylsulfonamide group | Known for antibacterial activity |
| Isocyanoacetic acid | Contains an isocyano group and carboxylic acid | Notable for its use in organic synthesis |
| 1-Isocyano-2-methylpropane | Isocyano group attached to a branched alkane | Exhibits different reactivity patterns |
This table illustrates the distinct characteristics of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene due to its specific functional groups and structural arrangement.
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Antimicrobial Studies : A study on sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the sulfonamide structure can enhance efficacy.
- Cancer Research : Research involving sulfonamide analogs indicated that certain modifications can lead to increased potency against various cancer cell lines, highlighting the importance of structural variations in drug design.
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity profiles of related compounds, indicating favorable absorption and distribution characteristics that could be applicable to 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
